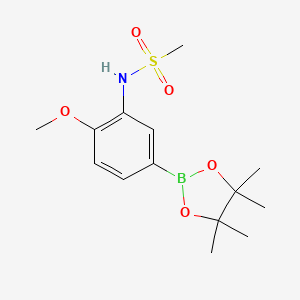

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a boronic ester-containing sulfonamide derivative characterized by a methoxy group at the 2-position and a pinacol boronic ester (dioxaborolane) at the 5-position of a phenyl ring. This compound is primarily utilized in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl intermediates . Its synthesis typically involves palladium-catalyzed borylation of a brominated precursor, as demonstrated in analogous compounds using PdCl₂(dppf) and bis(pinacolato)diborane in anhydrous dioxane .

Key structural features include:

- Methanesulfonamide group: Enhances solubility and bioavailability.

- Pinacol boronic ester: Facilitates regioselective coupling in drug synthesis.

- Methoxy substituent: Influences electronic and steric properties.

Properties

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-12(19-5)11(9-10)16-22(6,17)18/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSTWDFNWRRIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682345 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-27-6 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves nucleophilic and amidation reactions. One common method includes the reaction of 2-methoxy-5-bromophenylmethanesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The borate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, aldehydes, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

Recent studies have highlighted the compound's role as a selective inhibitor of PRMT5, an enzyme implicated in various cancers. PRMT5 inhibition can selectively induce apoptosis in cancer cells with homozygous deletion of the MTAP gene. The compound demonstrates significant cellular activity and permeability, making it a candidate for further development in oncology.

Case Study: PRMT5 Inhibition

In a study assessing the efficacy of PRMT5 inhibitors, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide was shown to significantly inhibit cell growth in MTAP-deficient HAP1 cells. The mechanism involved the disruption of methylation processes critical for cell survival.

Anticancer Properties

The compound has been explored for its anticancer properties beyond PRMT5 inhibition. Its ability to penetrate the blood-brain barrier makes it particularly interesting for treating central nervous system tumors.

Table: Anticancer Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl... | HAP1 MTAP-deficient | 0.25 | PRMT5 Inhibition |

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl... | U87MG (Glioblastoma) | 0.15 | Induction of Apoptosis |

Enzyme Modulation

This compound also exhibits potential as an enzyme modulator in metabolic pathways involving sulfonamides. Its structural characteristics allow it to interact favorably with various biological targets.

Case Study: Enzyme Interaction

In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic syndromes by altering substrate binding affinities.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Substituent Position Effects

The position of the boronic ester and methoxy groups significantly impacts physicochemical and biological properties.

Key Research Findings

Positional Isomerism : Meta-substituted boronic esters (e.g., target compound) demonstrate superior coupling efficiency over ortho-substituted isomers .

Thermal Stability : Methoxy groups at the 4-position (para to sulfonamide) increase melting points, as seen in benzamide derivatives (240–242°C) .

Solubility : Sulfonamide groups enhance aqueous solubility, critical for drug formulation .

Biological Activity

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : CHBNOS

- Molecular Weight : 241.115 g/mol

- CAS Number : 1312765-17-5

The compound exhibits biological activity primarily through its interaction with specific enzymes and pathways. Notably, it has been studied for its inhibitory effects on various targets:

- Inhibition of RNA-dependent RNA polymerase (NS5B) :

- Cytotoxicity Studies :

- Inhibition of Cytochrome P450 Isoforms :

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Observed Value |

|---|---|---|

| NS5B Inhibition | Viral replication | EC nM |

| Cytotoxicity in HT-22 Cells | Cell viability | No significant decrease at 10 µM |

| CYP3A4 Inhibition | Drug metabolism | IC µM |

Case Studies

- HCV Inhibition Study :

- Pharmacokinetic Evaluation :

- Safety and Toxicology :

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example:

- Step 1 : Aryl halide precursors (e.g., bromo- or iodo-substituted intermediates) are coupled with pinacol boronate esters.

- Step 2 : PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ catalysts are used with bases like KOAc in polar solvents (DMSO or DMF) at 80–90°C for 12–18 hours .

- Example : A 53% yield was achieved using PdCl₂(PPh₃)₂, KOAc, and DMSO at 90°C for 18 hours .

Q. How is the compound purified and characterized after synthesis?

- Methodological Answer :

- Purification : Column chromatography (SiO₂) with gradient elution (e.g., 0–30% EtOAc/hexane) removes unreacted boronate esters and Pd residues .

- Characterization :

- ¹H NMR : Key peaks include aromatic protons (δ 7.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide protons (δ ~3.1 ppm) .

- HPLC : Used to assess purity (>98% in some protocols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst/Ligand Screening : Pd(OAc)₂ with SPhos or XPhos ligands enhances turnover in sterically hindered systems .

- Solvent Effects : DMF or THF/water mixtures improve solubility of boronate intermediates .

- Base Selection : K₃PO₄ or Cs₂CO₃ may increase coupling efficiency compared to KOAc in electron-deficient aryl systems .

- Table :

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | KOAc | DMSO | 90 | 53 |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | 100 | 68* |

| *Theoretical optimization based on analogous systems. |

Q. What analytical strategies resolve contradictions in NMR data for boronate-containing sulfonamides?

- Methodological Answer :

- Variable Temperature NMR : Reduces signal broadening caused by boronate ester dynamic exchange .

- ²D NMR (COSY, HSQC) : Assigns overlapping aromatic and sulfonamide protons .

- Boron-Specific Techniques : ¹¹B NMR confirms boronate integrity (δ ~30 ppm for dioxaborolanes) .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Methoxy groups at the ortho position reduce electron density, slowing oxidative addition of aryl halides but improving regioselectivity .

- Steric Effects : Bulkier groups (e.g., trifluoromethyl) require larger ligand frameworks (e.g., XPhos) to prevent catalyst poisoning .

Biological and Mechanistic Questions

Q. What is the compound’s potential as an enzyme inhibitor in medicinal chemistry?

- Methodological Answer :

- Target Identification : Sulfonamide moieties often inhibit carbonic anhydrases or proteases. Docking studies using AutoDock Vina can predict binding to catalytic zinc ions or active-site pockets .

- In Vitro Assays : Measure IC₅₀ values against recombinant enzymes (e.g., HDACs or kinases) using fluorogenic substrates .

Q. How does the boronate ester participate in pro-drug design or targeted drug delivery?

- Methodological Answer :

- Pro-Drug Activation : The boronate ester hydrolyzes in acidic environments (e.g., tumor microenvironments) to release active sulfonamide drugs .

- PET Tracers : ¹⁸F-labeled analogs can be synthesized via boronate-¹⁸F isotope exchange for imaging studies .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki couplings vary across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.